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Compound of Interest

Compound Name: Propane-1,2,3-triyl tripalmitate-d9

Cat. No.: B12298943 Get Quote

An In-depth Technical Guide on the Physical Characteristics of Propane-1,2,3-triyl
tripalmitate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Propane-1,2,3-triyl tripalmitate-d9. It includes key quantitative data, detailed

experimental protocols for characterization, and workflow diagrams to illustrate analytical

processes. This document is intended to serve as a valuable resource for professionals in

lipidomics, metabolomics, and drug development who utilize stable isotope-labeled

compounds.

Introduction
Propane-1,2,3-triyl tripalmitate-d9 is the deuterium-labeled form of Propane-1,2,3-triyl

tripalmitate (also known as Tripalmitin), an endogenous triglyceride.[1][2] In this compound,

nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This

isotopic substitution results in a compound that is chemically and biologically similar to its

natural counterpart but possesses a higher mass.[3]

The primary application of Propane-1,2,3-triyl tripalmitate-d9 is as an internal standard for

quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR)

based studies.[2] Its distinct mass-to-charge ratio allows for precise differentiation from the

unlabeled endogenous compound, making it an ideal tool for tracing lipid metabolism,
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distribution, and dynamics within complex biological systems.[3][4] While the substitution of

hydrogen with deuterium results in a stronger chemical bond (C-D vs. C-H), other physical

properties such as polarity, molecular volume, and solubility remain largely unchanged,

preserving the molecule's pharmacological and biological profile.[5][6]

Physical and Chemical Properties
The physical characteristics of Propane-1,2,3-triyl tripalmitate-d9 are summarized below.

Data for the non-labeled parent compound, Tripalmitin, is included for comparison.

Property
Propane-1,2,3-triyl
tripalmitate-d9

Propane-1,2,3-triyl
tripalmitate (Tripalmitin)

Molecular Formula C₅₁H₈₉D₉O₆[7] C₅₁H₉₈O₆[8][9]

Molecular Weight 816.38 g/mol [7] 807.34 g/mol [9][10]

CAS Number 285979-78-4[7] 555-44-2[8][9]

Appearance White to off-white solid White powder[8][9]

Melting Point
Not specified, but expected to

be similar to Tripalmitin
44.7–67.4 °C[9]

Boiling Point
Not specified, but expected to

be similar to Tripalmitin
315 °C[9]

Solubility
Not specified, but expected to

be similar to Tripalmitin

Insoluble in water; Soluble in

Ethanol, Benzene,

Chloroform[9]

Storage Conditions
Store in freezer (-20°C).

Protect from light.
Room temperature[1]

Experimental Protocols for Characterization
The characterization of Propane-1,2,3-triyl tripalmitate-d9 relies on a suite of analytical

techniques to confirm its identity, purity, and isotopic enrichment.[3]
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Mass Spectrometry (MS) for Identity and Isotopic
Enrichment
Objective: To confirm the molecular weight and determine the degree of deuterium labeling.

Methodology:

Sample Preparation: Dissolve a precise amount of the compound in a suitable organic

solvent (e.g., chloroform/methanol mixture).

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI).

Analysis:

Acquire full scan mass spectra in positive ion mode.

Identify the molecular ion peak corresponding to the deuterated compound ([M+NH₄]⁺ or

[M+Na]⁺).

Compare the observed mass-to-charge ratio (m/z) with the theoretical value for

C₅₁H₈₉D₉O₆.

Analyze the isotopic distribution pattern to confirm the incorporation of nine deuterium

atoms and assess isotopic purity. Tandem MS (MS/MS) can be used to further confirm the

structure by fragmentation analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Integrity
Objective: To verify the chemical structure and confirm the positions of deuterium labeling.

Methodology:

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Analysis:

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals

at specific chemical shifts corresponding to the labeled positions confirms successful

deuteration.

¹³C NMR: Acquire a carbon-13 NMR spectrum to ensure the integrity of the carbon

backbone of the molecule.

²H NMR: Deuterium NMR can be performed to directly observe the signals from the

incorporated deuterium atoms, confirming their presence and chemical environment.

Chromatography for Purity Assessment
Objective: To determine the chemical purity of the compound.

Methodology:

High-Performance Liquid Chromatography (HPLC):[3]

System: An HPLC system equipped with a suitable detector (e.g., Evaporative Light

Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is used, as triglycerides

lack a strong UV chromophore.

Column: A reverse-phase column (e.g., C18) is typically employed.

Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol.

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is

calculated based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC-MS):[11]

Derivatization: The triglyceride is first transesterified to fatty acid methyl esters (FAMEs).

System: A GC system coupled to a mass spectrometer.
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Analysis: The FAMEs are separated on the GC column and detected by the MS. This

method confirms the fatty acid composition and can also be used to assess purity.

Diagrams and Workflows
Analytical Workflow for Characterization
The following diagram illustrates the standard workflow for the complete analytical

characterization of synthesized Propane-1,2,3-triyl tripalmitate-d9.

Figure 1: Analytical Workflow for Deuterated Triglyceride Characterization
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Caption: Workflow for synthesis, purification, and analysis.

Application in Quantitative Lipidomics
This diagram shows the logical relationship and application of Propane-1,2,3-triyl tripalmitate-
d9 as an internal standard in a typical LC-MS based lipidomics experiment.
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Figure 2: Use as an Internal Standard in LC-MS
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Caption: Role of the deuterated standard in quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12298943?utm_src=pdf-body-img
https://www.benchchem.com/product/b12298943?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/propane-1-2-3-triyl-tripalmitate-d9.html
https://www.medchemexpress.com/propane-1-2-3-triyl-tripalmitate-d9-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. peg.bocsci.com [peg.bocsci.com]

4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC
[pmc.ncbi.nlm.nih.gov]

5. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine -
PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. file.medchemexpress.eu [file.medchemexpress.eu]

8. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. Tripalmitin - Wikipedia [en.wikipedia.org]

10. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

11. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physical characteristics of Propane-1,2,3-triyl
tripalmitate-d9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12298943#physical-characteristics-of-propane-1-2-3-
triyl-tripalmitate-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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